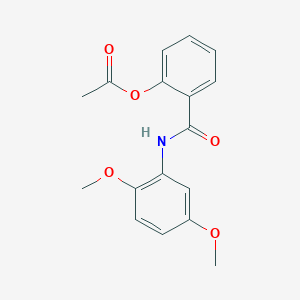

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate

Description

Properties

IUPAC Name |

[2-[(2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-11(19)23-15-7-5-4-6-13(15)17(20)18-14-10-12(21-2)8-9-16(14)22-3/h4-10H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDDCDPPSHTJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391791 | |

| Record name | 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287194-30-3 | |

| Record name | 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendant Therapeutic Potential of Salicylanilide Acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylanilide acetates, a class of compounds derived from the versatile salicylanilide scaffold, are emerging as a significant area of interest in medicinal chemistry. The strategic acetylation of the phenolic hydroxyl group not only modifies their physicochemical properties, often leading to improved bioavailability and metabolic stability, but also unlocks a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and underlying mechanisms of action of salicylanilide acetate derivatives. We will delve into their potent antimicrobial and anticancer properties, offering field-proven insights into the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and detailed protocols necessary to advance the investigation and application of these promising therapeutic agents.

Introduction: The Rationale for Acetylation of the Salicylanilide Scaffold

Salicylanilides have long been recognized for their broad spectrum of biological activities, including anthelmintic, antibacterial, and antifungal properties.[1][2] The core structure, consisting of a salicylic acid moiety linked to an aniline ring via an amide bond, provides a versatile template for chemical modification. However, the free phenolic hydroxyl group can present challenges in drug development, including poor solubility and rapid metabolism.

The acetylation of this hydroxyl group to form salicylanilide acetate derivatives is a strategic prodrug approach aimed at overcoming these limitations.[3] This modification can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes.[3] Furthermore, the acetate ester can be hydrolyzed in vivo by cellular esterases, releasing the active parent salicylanilide. This targeted release can improve the therapeutic index and reduce off-target effects. The analogy to the well-established salicylic acid/acetylsalicylic acid relationship provides a strong rationale for this synthetic strategy.[3]

Synthesis of Salicylanilide Acetate Derivatives: A Methodological Overview

The synthesis of salicylanilide acetate derivatives is a multi-step process that begins with the formation of the core salicylanilide structure, followed by acetylation. The choice of synthetic route is often dictated by the desired substitution patterns on both the salicylic acid and aniline rings, which in turn influences the biological activity.

Core Synthesis of Salicylanilides

The foundational step involves the condensation of a substituted salicylic acid with a substituted aniline. A common and efficient method utilizes a dehydrating agent, such as phosphorus trichloride (PCl₃), often facilitated by microwave irradiation to accelerate the reaction and improve yields.[3]

Acetylation of the Phenolic Hydroxyl Group

Once the salicylanilide core is synthesized, the phenolic hydroxyl group is acetylated. Two primary methods are commonly employed:

-

Method A: Activation with N,N'-Dicyclohexylcarbodiimide (DCC) : This method involves the activation of acetic acid with DCC to form a reactive intermediate that readily acylates the phenolic hydroxyl group of the salicylanilide.[3]

-

Method B: Reaction with Acetic Anhydride : A more direct approach involves the reaction of the salicylanilide with acetic anhydride, often in the presence of a base to facilitate the formation of the phenolate anion, which then acts as a nucleophile.[3]

The choice between these methods depends on the specific substrate and desired reaction conditions. DCC activation is often preferred for its mild reaction conditions, while the use of acetic anhydride can be more cost-effective for larger-scale syntheses.

Antimicrobial Activity: A Renewed Assault on Pathogens

Salicylanilide acetate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.[4][5]

Mechanism of Action: Inhibition of Two-Component Regulatory Systems

A key mechanism underlying the antibacterial activity of salicylanilides is the inhibition of two-component regulatory systems (TCS).[3] TCS are crucial for bacteria to sense and respond to environmental stimuli, playing a vital role in processes such as virulence, nutrient uptake, and antibiotic resistance.[5][6] Salicylanilides act as inhibitors of the histidine kinase autophosphorylation in these systems, thereby disrupting downstream signaling cascades.[5] The acetylation of the phenolic hydroxyl group can modulate this activity, with the in vivo hydrolysis to the active salicylanilide being a critical step.

Caption: Inhibition of the bacterial two-component system by salicylanilides.

Spectrum of Activity

Salicylanilide acetates have shown promising activity against a variety of pathogens:

-

Antifungal Activity : Several derivatives have exhibited antifungal activity comparable or even superior to the standard drug fluconazole against strains like Aspergillus fumigatus and Absidia corymbifera.[3][7]

-

Antimycobacterial Activity : These compounds have demonstrated potent activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria, with some derivatives showing efficacy equivalent to or better than isoniazid, a first-line tuberculosis drug.[4][8]

-

Antibacterial Activity : They are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The dual presence of a trifluoromethyl group and an acetylated phenolic hydroxyl has been shown to significantly enhance antistaphylococcal activity.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized protocol.

Step-by-Step Methodology:

-

Preparation of Stock Solution : Dissolve the salicylanilide acetate derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions : Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation : Add the standardized inoculum to each well of the microtiter plate.

-

Controls : Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

-

Incubation : Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

-

Reading the Results : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Key Oncogenic Pathways

Salicylanilide derivatives have emerged as promising anticancer agents, demonstrating cytotoxic and cytostatic effects across a range of cancer cell lines.[11][12] Their multifaceted mechanisms of action involve the modulation of several critical signaling pathways that are often dysregulated in cancer.[8]

Mechanisms of Action

-

Inhibition of the Wnt/β-catenin Pathway : The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Salicylanilide derivatives, notably niclosamide and its analogs, have been shown to inhibit this pathway by promoting the degradation of β-catenin and downregulating the expression of its target genes, such as cyclin D1 and survivin.[13][14][15]

Caption: Inhibition of the Wnt/β-catenin signaling pathway by salicylanilides.

-

Inhibition of the STAT3 Pathway : Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell proliferation, survival, and angiogenesis. Salicylanilide derivatives have been identified as potent inhibitors of STAT3 signaling, preventing its phosphorylation and subsequent translocation to the nucleus.[4][7][16]

-

Modulation of the mTOR Pathway : The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and metabolism. Its dysregulation is common in cancer. Salicylanilides can inhibit mTORC1 signaling, which can lead to the induction of autophagy and a reduction in cell proliferation.[11][17]

Experimental Protocol: In Vitro Cytotoxicity Assay

Evaluating the cytotoxic potential of salicylanilide acetate derivatives against cancer cell lines is a critical step in their preclinical assessment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : Treat the cells with various concentrations of the salicylanilide acetate derivative (prepared by serial dilution from a stock solution) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition : After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Physicochemical Properties

The biological activity of salicylanilide acetate derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity

-

Substituents on the Salicyloyl Ring : Electron-withdrawing groups on the salicylic acid moiety generally enhance antimicrobial activity.[3][5]

-

Substituents on the Anilide Ring : Hydrophobic groups on the aniline ring are important for optimal activity.[3][5] The position and nature of these substituents can significantly impact both antimicrobial and anticancer potency.

-

The Acetyl Group : As previously discussed, the acetate ester at the 2-position of the salicylic ring serves to improve physicochemical properties and acts as a prodrug moiety.[3]

Physicochemical Properties

The acetylation of the phenolic hydroxyl group generally leads to a decrease in hydrophobicity (as measured by log P) compared to the parent salicylanilide.[3] This may seem counterintuitive, but the masking of the acidic proton can alter the overall polarity and hydrogen bonding capacity of the molecule. This modification can influence solubility, membrane permeability, and ultimately, the pharmacokinetic profile of the compound.

Future Directions and Conclusion

Salicylanilide acetate derivatives represent a promising class of therapeutic agents with a broad spectrum of biological activities. Their dual action as both antimicrobial and anticancer agents makes them particularly attractive for further investigation, especially in the context of treating infections in immunocompromised cancer patients.

Future research should focus on:

-

Optimizing the SAR : Further structural modifications to enhance potency and selectivity for specific molecular targets.

-

In-depth Mechanistic Studies : Elucidating the precise molecular interactions with their targets to guide the design of next-generation inhibitors.

-

In Vivo Efficacy and Pharmacokinetic Studies : Evaluating the therapeutic potential of lead compounds in relevant animal models.

-

Combination Therapies : Exploring the synergistic effects of salicylanilide acetate derivatives with existing antimicrobial and anticancer drugs.

References

-

Vinsová, J., Imramovský, A., Buchta, V., Čermáková, Z., Doležal, M., Štaud, F., ... & Jampílek, J. (2007). Salicylanilide acetates: synthesis and antibacterial evaluation. Molecules, 12(1), 1-12. [Link]

-

Vinsová, J., Imramovský, A., Buchta, V., Čermáková, Z., Doležal, M., Štaud, F., ... & Jampílek, J. (2007). Salicylanilide acetates: synthesis and antibacterial evaluation. PubMed, 17693949. [Link]

-

Macielag, M. J., Demers, J. P., Fraga-Spano, S. A., Hlasta, D. J., Johnson, S. G., Kanojia, R. M., ... & Weidner-Wells, M. A. (1998). Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria. Journal of medicinal chemistry, 41(16), 2939-2945. [Link]

-

Macielag, M. J., Demers, J. P., Fraga-Spano, S. A., Hlasta, D. J., Johnson, S. G., Kanojia, R. M., ... & Weidner-Wells, M. A. (1998). Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria. Journal of Medicinal Chemistry, 41(16), 2939–2945. [Link]

-

Osman, A. M., Khedr, M. A., & El-Sayad, M. A. (2015). Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure. Bioorganic & medicinal chemistry, 23(17), 5829-5838. [Link]

-

O'Donnell, J. A., O'Neill, A. J., & Chopra, I. (2012). Antistaphylococcal activity of novel salicylanilide derivatives. Journal of applied microbiology, 112(3), 507-514. [Link]

-

Li, Y., Wang, L., Zhang, M., Li, Y., & Wang, J. (2016). The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. Anti-cancer drugs, 27(1), 41-47. [Link]

-

Pávek, P., & Čepková, M. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1548. [Link]

-

Vinsová, J., Imramovský, A., Buchta, V., Čermáková, Z., Doležal, M., Štaud, F., ... & Jampílek, J. (2007). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 12(1), 1-12. [Link]

-

Horváth, L., Biri-Kovács, B., Baranyai, Z., Stipsicz, B., Takács, T., Szabó, I., ... & Mező, G. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]

-

Stokes, J. M., French, S., Ovchinnikova, I. G., Bouwman, C., Whitfield, C., & Brown, E. D. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(3), e00945-20. [Link]

-

Pávek, P., & Čepková, M. (2025). Salicylanilides and Their Anticancer Properties. ResearchGate. [Link]

-

Arend, R. C., Londoño-Joshi, A. I., Gupte, A. A., Leath, C. A., 3rd, Straughn, J. M., Jr, & Buchsbaum, D. J. (2014). Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer. Gynecologic oncology, 134(1), 112–120. [Link]

-

Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal, 154(1), 11-34. [Link]

-

Pávek, P., & Čepková, M. (2023). Salicylanilides and Their Anticancer Properties. PubMed, 36675001. [Link]

-

Horváth, L., Biri-Kovács, B., Baranyai, Z., Stipsicz, B., Takács, T., Szabó, I., ... & Mező, G. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]

-

Horváth, L., Biri-Kovács, B., Baranyai, Z., Stipsicz, B., Takács, T., Szabó, I., ... & Mező, G. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. Universidad de Zaragoza. [Link]

-

Ioniță, A. C., Voicu, S. N., Căproiu, M. T., Drăghici, C., Maganu, M., & Chifiriuc, M. C. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 27(14), 4615. [Link]

-

El-Gamil, D. S., Abdel-Aziz, M., & El-Sayed, M. A. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Sultan Qaboos University. [Link]

-

El-Gamil, D. S., Abdel-Aziz, M., & El-Sayed, M. A. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. PubMed, 32345019. [Link]

-

Vinsová, J., Imramovský, A., Buchta, V., Čermáková, Z., Doležal, M., Štaud, F., ... & Jampílek, J. (2006). Synthesis of salicylanilide acetates. ResearchGate. [Link]

-

Wang, L., Li, Y., Zhang, M., Li, Y., & Wang, J. (2015). Synthesis and Evaluation of Salicylanilide Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Chemical & pharmaceutical bulletin, 63(10), 823-830. [Link]

-

Krátký, M., Jorda, R., Řezníčková, E., & Vinsová, J. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 27(19), 6520. [Link]

-

Krátký, M., Jorda, R., Řezníčková, E., & Vinsová, J. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. ResearchGate. [Link]

-

Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., ... & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

-

Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press. [Link]

-

Bastakoty, D., Saraswati, S., Cates, J., Lee, E., Nanney, L. B., & Young, P. P. (2017). Inhibition of Wnt/β-catenin pathway promotes regenerative repair of cutaneous and cartilage injury. The FASEB Journal, 31(7), 2893-2904. [Link]

-

Acar, Ç., Gökçe, B., Acar, E. T., & Göktaş, O. (2023). Synthesis and biological evaluation of novel salicylidene uracils: Cytotoxic activity on human cancer cell lines and inhibitory. Archiv der Pharmazie, 356(10), 2300223. [Link]

-

Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2023). Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. Cancers, 15(9), 2495. [Link]

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial susceptibility testing protocols. CRC press.

-

Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

Mossmann, D., Park, S., & Hall, M. N. (2018). mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Cell & Bioscience, 8(1), 1-13. [Link]

-

Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(4), 172. [Link]

-

Lee, S., Lee, J. S., Lee, H., & Kim, W. (2021). Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 22(16), 8871. [Link]

-

World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

Sources

- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Wnt/β-catenin pathway promotes regenerative repair of cutaneous and cartilage injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming the Hydrophobic Barrier: A Technical Guide to Prodrug Strategies for Salicylanilide Antibiotics

Abstract

Salicylanilides represent a potent class of antibiotics, particularly effective against Gram-positive bacteria, including challenging multidrug-resistant strains.[1][2][3] Their clinical utility, however, is significantly hampered by their inherent hydrophobicity, leading to poor solubility, limited bioavailability, and potential toxicity. This technical guide provides an in-depth exploration of prodrug strategies as a paramount solution to these challenges. We will delve into the rationale behind prodrug design, focusing on the chemical modifications that enhance the physicochemical properties of salicylanilides. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, characterization, and evaluation of salicylanilide prodrugs, complete with detailed experimental protocols and an analysis of the causal factors driving experimental choices.

The Salicylanilide Conundrum: Potency Trapped by Hydrophobicity

Salicylanilides, a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide scaffold, have long been recognized for their broad-spectrum biological activities.[2] In the realm of antibacterials, they exhibit remarkable efficacy against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various mycobacterial species.[1][2][3]

The primary mechanism of action for many salicylanilides involves the disruption of bacterial energy metabolism by acting as protonophores, uncoupling oxidative phosphorylation and dissipating the proton motive force across the bacterial membrane.[4] Some derivatives also inhibit bacterial two-component regulatory systems, which are crucial for virulence and survival.

Despite their potent intrinsic activity, the clinical translation of salicylanilides has been largely unsuccessful due to their poor water solubility. This inherent hydrophobicity leads to several significant drawbacks:

-

Low Bioavailability: Poor dissolution in the gastrointestinal tract results in minimal absorption and suboptimal therapeutic concentrations at the site of infection.

-

Formulation Challenges: The inability to formulate aqueous solutions for parenteral administration limits their use to oral dosage forms, which are often inefficient.

-

Toxicity Concerns: High localized concentrations due to poor solubility can lead to irritation and toxicity.[2]

To unlock the therapeutic potential of these promising antibiotics, strategies to overcome their hydrophobic nature are essential. Prodrug derivatization stands out as a highly effective and versatile approach to transiently modify the physicochemical properties of salicylanilides, thereby enhancing their drug-like characteristics.[2]

The Prodrug Approach: A Gateway to Enhanced Bioavailability and Efficacy

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[2] This strategy allows for the temporary masking of functional groups that contribute to undesirable properties, such as poor solubility. For salicylanilides, the phenolic hydroxyl group is the primary target for prodrug modification.

The overarching goal of developing salicylanilide prodrugs is to introduce a transient hydrophilic promoiety that improves aqueous solubility and, in turn, enhances bioavailability. Upon administration, this promoiety is cleaved by physiological pH changes or enzymatic action, releasing the active salicylanilide at or near the target site.

This section will explore the most common and effective prodrug strategies for salicylanilide antibiotics.

Ester-Based Prodrugs: The Workhorse Strategy

Esterification of the phenolic hydroxyl group is the most widely employed prodrug strategy for salicylanilides.[2] The resulting esters can be designed to have varying degrees of hydrophilicity and are often susceptible to hydrolysis by esterases present in the plasma and tissues, ensuring the release of the active parent drug.

Attaching amino acids to the salicylanilide core via an ester linkage is a particularly attractive strategy. Amino acids are naturally occurring, biocompatible, and can significantly increase water solubility, especially those with ionizable side chains.

-

Rationale and Causality: The choice of amino acid allows for fine-tuning of the prodrug's physicochemical properties. For instance, using amino acids with basic side chains (e.g., lysine, arginine) can lead to the formation of highly water-soluble hydrochloride salts. Furthermore, the stereochemistry of the amino acid can influence the rate of enzymatic hydrolysis. The primary amine of the amino acid provides a handle for further modifications or for improving interactions with biological transporters.

Phosphate esters are another excellent choice for creating highly water-soluble prodrugs. The phosphate group is readily ionized at physiological pH, leading to a dramatic increase in aqueous solubility.

-

Rationale and Causality: Phosphate ester prodrugs are often rapidly cleaved by alkaline phosphatases, which are abundant in the body, leading to efficient release of the parent drug. This strategy is particularly useful for developing formulations for intravenous administration. The synthesis of salicylanilide diethyl phosphates has been reported, and these compounds have shown significant in vitro activity against various bacteria, including Mycobacterium tuberculosis.[3][5]

Other Prodrug Strategies

While ester-based prodrugs are the most common, other strategies have also been explored:

-

Carbamates: Carbamate prodrugs are formed by reacting the phenolic hydroxyl group with an isocyanate or by a two-step process involving activation with phosgene or a phosgene equivalent followed by reaction with an amine. Carbamates can offer a different hydrolysis profile compared to esters.

-

PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can significantly improve the solubility and pharmacokinetic profile of hydrophobic drugs. While less common for small molecule antibiotics, it remains a viable strategy.

Experimental Workflows: From Synthesis to Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of salicylanilide prodrugs. These protocols are designed to be self-validating, with clear endpoints and controls.

Synthesis and Characterization of Salicylanilide Prodrugs

The synthesis of salicylanilide prodrugs typically involves the esterification of the parent salicylanilide with a suitable promoiety.

Parent salicylanilides can be synthesized by the condensation of a salicylic acid derivative with an appropriate aniline in the presence of a coupling agent such as phosphorus trichloride.[5]

Experimental Protocol: Synthesis of a Parent Salicylanilide

-

Reaction Setup: In a round-bottom flask, dissolve the substituted salicylic acid (1 equivalent) and the substituted aniline (1 equivalent) in an inert solvent such as chlorobenzene.

-

Cooling: Cool the mixture to approximately 10°C in an ice bath with continuous stirring.

-

Addition of Coupling Agent: Slowly add a solution of phosphorus trichloride (0.33 equivalents) in the same solvent to the cooled mixture, maintaining the temperature between 10 and 25°C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 130°C) and maintain for a specified time (e.g., 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it into ice water. The crude salicylanilide will precipitate.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure salicylanilide.

-

Characterization: Confirm the structure of the synthesized salicylanilide using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The synthesis of amino acid ester prodrugs involves the coupling of an N-protected amino acid to the phenolic hydroxyl group of the salicylanilide.

Experimental Protocol: Synthesis of an N-Boc-Amino Acid Salicylanilide Ester

-

Activation of Amino Acid: In a flask, dissolve the N-Boc-protected amino acid (1.2 equivalents) in a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0°C.

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at 0°C for 30 minutes.

-

Addition of Salicylanilide: Add the parent salicylanilide (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified prodrug by NMR, MS, and FTIR.

-

Deprotection (Optional): The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to yield the free amino ester prodrug, which can then be converted to a salt (e.g., hydrochloride) for enhanced water solubility.

// Nodes Salicylanilide [label="Parent Salicylanilide"]; N_Protected_AA [label="N-Protected\nAmino Acid"]; Coupling_Agent [label="Coupling Agent\n(e.g., DCC, DMAP)"]; Reaction [label="Esterification Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prodrug [label="N-Protected Amino\nAcid Ester Prodrug"]; Deprotection [label="Deprotection\n(e.g., TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Prodrug [label="Amino Acid Ester\nProdrug (Salt Form)"];

// Edges Salicylanilide -> Reaction; N_Protected_AA -> Reaction; Coupling_Agent -> Reaction; Reaction -> Purification; Purification -> Prodrug; Prodrug -> Deprotection; Deprotection -> Final_Prodrug; }

Synthesis workflow for N-protected amino acid salicylanilide ester prodrugs.

In Vitro Evaluation of Salicylanilide Prodrugs

A series of in vitro assays are crucial to characterize the properties of the synthesized prodrugs and to predict their in vivo behavior.

The primary goal of the prodrug strategy is to improve solubility. The shake-flask method is a standard and reliable technique for determining the aqueous solubility of a compound.

Experimental Protocol: Shake-Flask Solubility Assay

-

Sample Preparation: Add an excess amount of the test compound (parent salicylanilide or prodrug) to a known volume of the test medium (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the samples to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

It is essential to evaluate the stability of the prodrug and its conversion to the parent drug under physiologically relevant conditions.

Experimental Protocol: In Vitro Stability and Drug Release in Simulated Fluids and Plasma

-

Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Obtain human plasma.

-

Incubation: Add a known concentration of the prodrug to each medium in separate vials. Incubate the vials at 37°C in a shaking water bath.

-

Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial.

-

Sample Quenching: Immediately quench the enzymatic reaction in the plasma samples by adding an equal volume of cold acetonitrile. For SGF and SIF samples, dilution with the mobile phase may be sufficient.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the concentrations of both the remaining prodrug and the released parent salicylanilide.

-

Data Analysis: Plot the concentration of the prodrug versus time to determine the hydrolysis rate constant and the half-life (t₁/₂) of the prodrug in each medium.

// Nodes Start [label="Start: Add Prodrug to Media", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C"]; Sampling [label="Withdraw Aliquots at\nTime Intervals"]; Quenching [label="Quench Reaction"]; HPLC_Analysis [label="HPLC Analysis\n(Quantify Prodrug & Drug)"]; Data_Analysis [label="Data Analysis\n(Calculate Half-life)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incubation; Incubation -> Sampling; Sampling -> Quenching; Quenching -> HPLC_Analysis; HPLC_Analysis -> Data_Analysis; }

Workflow for in vitro stability and drug release assay.

The ultimate goal is to ensure that the prodrug can be converted to the active form and exert its antibacterial effect. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard methods to determine the antimicrobial potency.

Experimental Protocol: Broth Microdilution MIC and MBC Assay

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) of the target Gram-positive bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds (parent salicylanilide and prodrugs) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, take a small aliquot from the wells showing no growth and plate it onto an agar medium without any antibiotic. Incubate the plates at 37°C for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

The quantitative data generated from the in vitro assays should be systematically organized to allow for clear comparison and interpretation.

Table 1: Physicochemical and Biological Properties of Salicylanilide and its Prodrugs

| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL at pH 7.4) | LogP | Hydrolytic Half-life in Plasma (min) | MIC against S. aureus (µg/mL) |

| Parent Salicylanilide | 350.18 | < 1 | 4.5 | - | 0.5 |

| Amino Acid Prodrug A | 479.32 | 500 | 2.1 | 30 | 0.5 |

| Phosphate Prodrug B | 430.15 | > 1000 | 1.5 | 15 | 0.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

Prodrug strategies, particularly those involving the esterification of the phenolic hydroxyl group with amino acids or phosphate moieties, represent a highly effective approach to overcome the solubility and bioavailability limitations of hydrophobic salicylanilide antibiotics. The methodologies outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of these promising antibacterial agents.

Future research in this area should focus on:

-

Targeted Delivery: Designing prodrugs that are selectively activated by bacterial enzymes to enhance their therapeutic index.

-

Combination Therapies: Exploring the synergistic effects of salicylanilide prodrugs with other classes of antibiotics to combat resistance.

-

Advanced Formulations: Developing novel drug delivery systems, such as nanoparticles or liposomes, to further improve the pharmacokinetic profile of salicylanilide prodrugs.

By systematically applying the principles and protocols described herein, the scientific community can pave the way for the clinical translation of salicylanilide antibiotics, providing new and effective treatments for bacterial infections.

References

-

Krátký, M., Vinšová, J., & Buchta, V. (2012). Salicylanilide acetates: Synthesis and antibacterial evaluation. Molecules, 17(4), 4484-4497. [Link]

-

Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218. [Link]

-

Rajamuthiah, R., Fuchs, B. B., Conery, A. L., Kim, W., Jayamani, E., Kwon, B., ... & Mylonakis, E. (2015). Repurposing salicylanilide anthelmintic drugs to combat drug resistant Staphylococcus aureus. PloS one, 10(4), e0124595. [Link]

-

Kuna, J., Pejchal, V., & Kovár, J. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 27(19), 6599. [Link]

- Dow Chemical Co. (1956). Preparation of salicylanilide. U.S. Patent No. 2,763,683. Washington, DC: U.S.

-

Augustijns, P., Wuyts, B., & Hens, B. (2016). In vitro and in vivo investigation of the gastrointestinal behavior of simvastatin. International journal of pharmaceutics, 509(1-2), 166-173. [Link]

-

Krátký, M., & Vinšová, J. (2011). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Current pharmaceutical design, 17(32), 3494–3505. [Link]

-

Krátký, M., Stolaříková, J., & Vinšová, J. (2014). Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity. Bioorganic & medicinal chemistry letters, 24(2), 606-609. [Link]

-

Krátký, M., Vinšová, J., & Buchta, V. (2012). In vitro antibacterial and antifungal activity of salicylanilide pyrazine-2-carboxylates. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(4), 732-741. [Link]

-

Krátký, M., Vinšová, J., Stolaříková, J., & Buchta, V. (2009). Salicylanilide esters of N-protected amino acids as novel antimicrobial agents. Bioorganic & medicinal chemistry letters, 19(2), 348-351. [Link]

-

Krátký, M., Vinšová, J., & Stolaříková, J. (2011). Salicylanilide carbamates: Promising antibacterial agents with high in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). European journal of medicinal chemistry, 46(9), 3678-3685. [Link]

-

Krátký, M., Vinšová, J., & Stolaříková, J. (2013). Synthesis of salicylanilides SAL and corresponding 4-(trifluoromethyl)benzoates 1 (R¹ for esters: 1 = 4-Cl, 5-Cl, 4-Br; R² = 3-Cl, 4-Cl, 3,4-diCl, 3-Br, 4-Br, 3-F, 4-F, 3-CF3, 4-CF3). ResearchGate. [Link]

-

Krátký, M., Stolaříková, J., & Vinšová, J. (2014). Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity. Bioorganic & medicinal chemistry letters, 24(2), 606-609. [Link]

-

Pérez-Herrero, E., & Fernández-Medarde, A. (2015). Advanced targeted therapies in cancer: Drug nanocarriers. Oncogenomics, 1(1), 1. [Link]

-

Krátký, M., Vinšová, J., & Stolaříková, J. (2009). Salicylanilide esters of N-protected amino acids as novel antimicrobial agents. Bioorganic & medicinal chemistry letters, 19(2), 348-351. [Link]

-

Augustijns, P., Wuyts, B., & Hens, B. (2016). In vitro and in vivo investigation of the gastrointestinal behavior of simvastatin. International journal of pharmaceutics, 509(1-2), 166-173. [Link]

-

Roberts, M. S., & Anissimov, Y. G. (1999). Modeling of percutaneous drug absorption. Advanced drug delivery reviews, 36(2-3), 191-221. [Link]

-

Barany, G., & Merrifield, R. B. (1979). A new amino protecting group for peptide synthesis. The Peptides, 2, 1-284. [Link]

-

Krátký, M., & Vinšová, J. (2011). Salicylanilide ester prodrugs as potential antimicrobial agents-a review. Current pharmaceutical design, 17(32), 3494–3505. [Link]

-

Pan, J., Chen, C., & Sheng, H. (2023). Salicylanilides and Their Anticancer Properties. Molecules, 28(2), 794. [Link]

-

An, N., & Fu, Y. (2022). Development and Validation of an HPLC-MS/MS Analytical Method for Quantitative Determination of Acetylsalicylic Acid and its Metabolite Salicylic Acid in Human Blood Plasma. Pharmaceutical Chemistry Journal, 55(12), 1401-1406. [Link]

-

Singh, S., & Singh, J. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Current Pharmaceutical Analysis, 19(8), 651-660. [Link]

-

Lee, J. H., Park, J. H., & Kim, J. S. (2011). Evaluation of salicylic acid fatty ester prodrugs for UV protection. Archives of pharmacal research, 34(7), 1137-1143. [Link]

- Ajinomoto Co., Inc. (2013). Process for producing N-protected amino acid. U.S. Patent No. 8,357,820. Washington, DC: U.S.

-

Dupont, D., Al-Asmar, A., & Le Feunteun, S. (2021). Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. Foods, 10(2), 343. [Link]

-

Janežič, D., & Grabnar, I. (2023). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Pharmaceuticals, 16(12), 1667. [Link]

-

Szabó, R., Fangk, T., & Fülöp, L. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]

-

García-Montoya, E., Pérez-Lozano, P., & Suñé-Negre, J. M. (2007). Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis. Journal of pharmaceutical and biomedical analysis, 43(1), 316-320. [Link]

-

El-Faham, A., & Albericio, F. (2011). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 88, 296-308. [Link]

Sources

- 1. In vitro antibacterial and antifungal activity of salicylanilide pyrazine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylanilides and Their Anticancer Properties [mdpi.com]

- 5. US2763683A - Preparation of salicylanilide - Google Patents [patents.google.com]

Troubleshooting & Optimization

Troubleshooting low yield in salicylanilide acetylation reactions

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the acetylation of salicylanilides. The following content is structured to provide direct, actionable solutions to common experimental issues, grounded in fundamental chemical principles and validated methodologies.

Understanding the Challenge: N- vs. O-Acetylation

Salicylanilide presents two primary nucleophilic sites for acetylation: the phenolic hydroxyl group (-OH) and the amide nitrogen (-NH-). The core challenge in achieving a high yield of a specific acetylated product lies in controlling the reaction's regioselectivity.

-

O-Acetylation: Acetylation of the phenolic hydroxyl group. This reaction is typically favored under basic conditions, which deprotonate the phenol to form a more nucleophilic phenoxide ion.

-

N-Acetylation: Acetylation of the amide nitrogen. While amides are generally less nucleophilic than alcohols or phenols, N-acetylation can be achieved, often under different conditions, and is a key modification in many biologically active molecules.[1]

Uncontrolled conditions can lead to a mixture of N-acetyl, O-acetyl, and di-acetylated products, significantly complicating purification and reducing the yield of the desired compound.

Sources

Technical Support Center: Optimizing Lipophilicity of N-(2,5-dimethoxyphenyl)salicylamide Analogs

Welcome to the technical support center for researchers engaged in the development of N-(2,5-dimethoxyphenyl)salicylamide analogs. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the optimization of lipophilicity, a critical parameter governing the drug-like properties of these compounds.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental questions regarding the role and measurement of lipophilicity in the context of your research.

Q1: What is lipophilicity, and why is it a critical parameter for my N-(2,5-dimethoxyphenyl)salicylamide analogs?

Answer: Lipophilicity is a key physicochemical property that describes a compound's affinity for a lipid-rich (non-polar) environment versus an aqueous (polar) one.[1] It is a crucial determinant of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[][3][4][5]

For your N-(2,5-dimethoxyphenyl)salicylamide analogs, optimizing lipophilicity is a balancing act.[6]

-

Too Lipophilic: While sufficient lipophilicity is needed to cross biological membranes like the gastrointestinal tract lining for absorption, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, rapid metabolism, and potential off-target toxicity.[][7][8] Compounds with very high lipophilicity (e.g., logP > 5) may get trapped in lipid bilayers and fail to reach their intracellular target.[9]

-

Too Hydrophilic: Conversely, if your analogs are too polar (low lipophilicity), they may have excellent solubility in aqueous media but fail to permeate the lipid-rich cell membranes to reach their site of action, resulting in poor bioavailability.[3]

The most common descriptor for lipophilicity is the partition coefficient (P) , typically expressed as its logarithm, logP . This value is the ratio of the concentration of a neutral compound in a non-polar solvent (usually n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][10] For ionizable molecules like salicylamides, the distribution coefficient (logD) is more physiologically relevant, as it considers both the ionized and non-ionized forms at a specific pH, typically physiological pH 7.4.[7][11]

According to Lipinski's Rule of 5, a foundational guideline for oral drug-likeness, a logP value of less than 5 is generally desirable for good absorption.[6][7]

Q2: I need to determine the lipophilicity of my new analogs. Which experimental method should I choose?

Answer: You have two primary experimental options: the "gold standard" Shake-Flask method and the higher-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The choice depends on your current stage of research, available resources, and the number of compounds.

| Method | Principle | Pros | Cons | Best For |

| Shake-Flask (Direct) | Compound is partitioned between n-octanol and a buffered aqueous phase. Concentrations in each phase are measured after equilibrium.[12][13] | Gold standard, high accuracy for a logP range of -2 to 4.[13] | Low throughput, time-consuming (equilibrium can take hours), requires pure compound, larger solvent consumption.[13][14][15] | Final characterization of a few lead candidates. |

| RP-HPLC (Indirect) | Correlates a compound's retention time on a non-polar (e.g., C18) stationary phase with its lipophilicity.[9][15][16] | High throughput, requires small sample amount, tolerant of some impurities, wide measurement range (logP 0-6).[15][16] | Indirect method (requires calibration with standards), results can be influenced by specific chromatographic conditions.[15][17] | Screening libraries of analogs in early-stage discovery. |

| Computational (In Silico) | Algorithms calculate logP based on the molecule's structure, summing contributions from atoms or fragments.[7][14][18] | Extremely high throughput (instantaneous), no physical sample needed.[18] | Predictive, not a measurement. Can have significant errors, especially for complex molecules with intramolecular interactions.[15] | Triaging virtual compounds before synthesis. |

Section 2: Troubleshooting Experimental & Computational Workflows

This section provides solutions to specific problems you may encounter during lipophilicity assessment.

Q3: My measured logP values from RP-HPLC are inconsistent and not reproducible. What are the likely causes?

Answer: Inconsistent retention times in RP-HPLC are a common issue that can almost always be resolved by systematically checking your setup. The following flowchart will guide you through the troubleshooting process.

Caption: HPLC Troubleshooting Flowchart for Inconsistent Retention Times.

Key Causality Insights:

-

Mobile Phase: The composition of your mobile phase is critical. Even small variations in pH or organic solvent ratio can significantly alter the retention of ionizable compounds like salicylamides. Always prepare fresh mobile phase daily.[19]

-

Injection Solvent: Injecting your sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or Acetonitrile) can cause peak distortion and shifting retention times. If possible, dissolve your sample in the initial mobile phase. If a strong solvent is necessary, keep the injection volume as small as possible.[19][20]

-

Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection. This is especially important in gradient elution.

Q4: My calculated logP (cLogP) values do not match my experimental results. Why is there a discrepancy?

Answer: This is a frequent and important observation. Computational logP prediction models, while useful for rapid screening, rely on additive fragment-based or atom-based methods.[12][14][21] They often fail to account for the complex three-dimensional reality of a molecule, leading to discrepancies with measured values.

For your N-(2,5-dimethoxyphenyl)salicylamide scaffold, the most likely reasons for this mismatch are:

-

Intramolecular Hydrogen Bonding (IMHB): The salicylamide motif features a phenolic hydroxyl group ortho to the amide carbonyl. This arrangement allows for the formation of a strong intramolecular hydrogen bond. This IMHB masks the polarity of both the -OH and C=O groups, making the molecule behave as if it were more lipophilic than the sum of its parts would suggest.[22] Most cLogP algorithms do not adequately parameterize this effect, leading to an underestimation of the true logP.

-

Conformational Effects: The molecule is flexible, with several rotatable bonds.[23] The preferred conformation in the octanol-water interface may differ from the gas-phase or crystal structure conformation used by some prediction software. Steric clashes between substituents can force the amide group out of plane with the aromatic ring, altering its electronic properties and interaction with solvents, which in turn affects lipophilicity.[22]

-

Solvation Effects: The specific interactions of your molecule with water and n-octanol are complex. Physics-based models like MM-PBSA can provide more accurate predictions by calculating the free energy of transferring a molecule between the two solvents, but these are computationally intensive.[24]

Recommendation: Always treat cLogP values as a preliminary guide. Experimental determination via RP-HPLC is essential for building a reliable Structure-Lipophilicity Relationship (SLR) for your chemical series.

Section 3: Strategic Optimization of Analogs

This section provides actionable guidance on how to modify the N-(2,5-dimethoxyphenyl)salicylamide scaffold to achieve your desired lipophilicity profile.

Q5: My lead analog is potent but its logP is too high (>5). How can I systematically reduce its lipophilicity while trying to maintain potency?

Answer: Reducing lipophilicity is a common goal in lead optimization to improve the ADMET properties of a potent compound.[25] The key is to make rational, targeted structural modifications. Below is a strategic guide for your scaffold.

Caption: Structure-Lipophilicity Relationship (SLR) Guide for the Salicylamide Scaffold.

Detailed Strategies:

-

Introduce Polar Functional Groups: This is the most direct way to increase hydrophilicity.

-

Where to Modify: Consider positions on either the salicylamide ring or the 2,5-dimethoxyphenyl ring that are not critical for target binding.

-

Examples: Adding a hydroxyl (-OH), carboxylic acid (-COOH), or a sulfonamide (-SO2NH2) group can significantly lower logP.

-

Causality: These groups can act as hydrogen bond donors and acceptors, increasing favorable interactions with water.[6]

-

-

Replace Lipophilic Groups with Polar Ones:

-

Example: Demethylating one of the methoxy groups on the N-phenyl ring to a hydroxyl group is a common and effective strategy.

-

Causality: This removes a lipophilic methyl group and introduces a polar hydroxyl group, leading to a predictable decrease in logP.

-

-

Utilize Bioisosteric Replacements:

-

Example: Replace the N-phenyl ring with a pyridine or pyrimidine ring.

-

Causality: The introduction of a nitrogen atom into an aromatic ring acts as a hydrogen bond acceptor and reduces the overall lipophilicity of the ring system without drastically altering its size and shape.

-

-

Modify Existing Alkyl Chains:

-

Example: If your molecule contains other alkyl substituents, shortening them (e.g., propyl to ethyl) or introducing branching can reduce lipophilicity.

-

Causality: Reducing the number of non-polar C-H bonds decreases the hydrophobic surface area.

-

Important Consideration: Every modification carries the risk of altering the compound's conformation and binding affinity for its target. It is crucial to test each new analog for both lipophilicity and biological activity to build a clear understanding of the potency-lipophilicity trade-off in your series.

Appendix: Experimental Protocols

Protocol 1: Determination of logP using RP-HPLC

This protocol provides a generalized workflow. Specifics such as the column, mobile phase, and gradient must be optimized for your specific analogs.

-

Preparation of Standards:

-

Select 5-10 commercially available reference compounds with known, reliable logP values that bracket the expected logP range of your analogs.

-

Prepare stock solutions of each standard and your test compounds in a suitable solvent (e.g., Methanol or Acetonitrile) at ~1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength for your compounds.

-

Method: Isocratic elution. You may need to test several isocratic ratios of A:B (e.g., 70:30, 60:40, 50:50) to achieve appropriate retention times (k > 1).

-

-

Procedure:

-

Equilibrate the column with the chosen mobile phase for at least 30 minutes.

-

Inject a void volume marker (e.g., uracil or sodium nitrate) to determine the dead time (t₀).

-

Inject each reference standard and record its retention time (tᵣ).

-

Inject each of your N-(2,5-dimethoxyphenyl)salicylamide analogs and record their retention times.

-

-

Calculation:

-

For each compound, calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀ .[16]

-

Calculate the logarithm of the capacity factor (log k).

-

Create a calibration curve by plotting the known logP values of the reference standards (y-axis) against their calculated log k values (x-axis).

-

Perform a linear regression on the data to obtain the equation of the line (y = mx + c).[15]

-

For each of your analogs, use its calculated log k value to determine its experimental logP from the calibration curve.

-

References

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]

-

Lipophilicity study of salicylamide - ResearchGate. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - JPM. [Link]

-

Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide - MDPI. [Link]

-

Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics - MDPI. [Link]

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC. [Link]

-

Lipophilicity study of salicylamide - hrcak.srce.hr. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System - Agilent. [Link]

-

Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases - Semantic Scholar. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]

-

assessment of reverse - phase - ECETOC. [Link]

-

High-throughput method for lipophilicity measurement. - SciSpace. [Link]

-

Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life - ACS Publications. [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

-

Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - Omics Online. [Link]

-

LogP—Making Sense of the Value - ACD/Labs. [Link]

-

Are Drugs Becoming More Lipophilic Over Time? - Drug Hunter. [Link]

-

Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed. [Link]

-

PrologP - compudrug.com. [Link]

-

New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - ACS Omega. [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD - ACD/Labs. [Link]

-

Lipophilicity in Drug Development: Too Much or Not Enough? - ResearchGate. [Link]

-

LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. [Link]

-

Lipofilnost salicilamida - ResearchGate. [Link]

-

Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. [Link]

-

Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC. [Link]

-

Lipophilic modification of Salirasib modulates the antiproliferative and antimigratory activity. - UCL Discovery. [Link]

-

Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - MDPI. [Link]

-

Effective LC Troubleshooting: Symptom-Based Strategies and Solutions - Restek. [Link]

-

Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides - MDPI. [Link]

-

A New Group Contribution Approach to the Calculation of LogP - ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 3. omicsonline.org [omicsonline.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. mdpi.com [mdpi.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. drughunter.com [drughunter.com]

- 9. mdpi.com [mdpi.com]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. ecetoc.org [ecetoc.org]

- 17. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. PrologP | www.compudrug.com [compudrug.com]

- 19. HPLC故障排除指南 [sigmaaldrich.cn]

- 20. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]

- 21. researchgate.net [researchgate.net]

- 22. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life - PMC [pmc.ncbi.nlm.nih.gov]

Assay Stability Support Hub: Resolving Precipitation in MIC Assays

Current Status: Operational Topic: Troubleshooting Aqueous Solubility & Precipitation in Broth Microdilution Lead Scientist: Dr. A. Vance, Senior Application Scientist

The Core Problem: "False Resistance" and Optical Interference

In Minimum Inhibitory Concentration (MIC) assays, compound precipitation is the silent data killer. It creates two distinct failure modes:

-

Bioavailability Failure: The compound "crashes out" of solution, meaning the bacteria are exposed to a fraction of the intended concentration. This leads to false negatives (artificially high MICs).

-

Optical Interference: Precipitate crystals scatter light at 600nm (OD600), mimicking bacterial growth. This leads to false positives (inability to detect inhibition).

This guide replaces "trial and error" with a mechanistic approach to solubility in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Diagnostic Phase: Is it Growth or Crystal?

Before altering your chemistry, you must confirm the nature of the turbidity. Bacterial growth and chemical precipitation often look identical to the naked eye.

Protocol: The "Compound-Only" Control Verification

Standard MIC plates only include Positive (Bacteria + Media) and Negative (Media only) controls. You must add a third control.

-

Setup: Prepare a "Sterile Control" row. This row contains the exact drug dilutions and media but no bacteria .

-

Incubation: Run alongside your assay plates.

-

Readout:

-

If the Sterile Control row is clear , turbidity in the test row is bacterial growth .

-

If the Sterile Control row is cloudy , you have chemical precipitation .

-

Visual Logic Flow

Use this decision tree to diagnose the root cause of turbidity.

Figure 1: Diagnostic logic for distinguishing biological growth from chemical insolubility.

Solubility Optimization: The "Solvent Shock" Mechanism

Most precipitation occurs due to Solvent Shock —the rapid transition from a high-solubility environment (100% DMSO) to a low-solubility environment (aqueous media).

The 1% DMSO Rule

CLSI standards (M07) and general biological limits dictate that the final DMSO concentration in the well should not exceed 1% (v/v) . Higher concentrations inhibit bacterial growth, causing false susceptibility data.

Solution A: The Step-Down Dilution Method

Do not pipette 100% DMSO stock directly into the final well. This causes immediate, localized precipitation (nucleation) that will not re-dissolve.

Correct Workflow:

-

Master Stock: 10 mg/mL in 100% DMSO.

-

Intermediate Stock: Dilute 1:10 into water or broth (Result: 1 mg/mL in 10% DMSO). Vortex immediately.

-

Final Well: Dilute 1:10 into the assay plate (Result: 0.1 mg/mL in 1% DMSO).

Solution B: Surfactant Integration (Tween 80)

Polysorbate 80 (Tween 80) prevents hydrophobic compounds from adhering to the plastic microplate and stabilizes the suspension.

-

Concentration: CLSI guidelines recommend 0.002% (v/v) for specific lipoglycopeptides, but for research compounds, 0.002% to 0.01% is the safe window.

-

Warning: Excess surfactant (>0.02%) can lyse bacterial membranes or artificially potentiate drugs (especially polymyxins).

Data: Solvent Tolerance in Common Pathogens

| Organism | Max DMSO Tolerance (%) | Max Tween 80 Tolerance (%) | Notes |

| E. coli | 1 - 2% | 0.05% | Robust against solvents. |

| S. aureus | 1% | 0.02% | Sensitive to membrane disruption. |

| P. aeruginosa | 1 - 2% | 0.02% | Efflux pumps may be affected by high DMSO. |

| A. baumannii | < 1% | 0.01% | Highly sensitive; keep DMSO minimal. |

The "Unfixable" Precipitate: Alternative Readouts

If your compound is simply insoluble at the required MIC concentration (e.g., >64 µg/mL) despite DMSO/Tween optimization, you cannot use Optical Density (OD600).

You must switch to a metabolic dye assay. This allows you to "see through" the crystals.[1]

Protocol: Resazurin (Alamar Blue) Rescue Assay

Resazurin is a blue, non-fluorescent dye reduced by viable bacteria into Resorufin (pink/fluorescent).[2] Crystals do not reduce the dye.

Reagents:

-

Resazurin Sodium Salt (Sigma R7017 or similar).

-

Preparation: Dissolve 0.015% (w/v) in sterile PBS. Filter sterilize.[3]

Workflow:

-

Incubate: Run standard MIC plate (with compound precipitate) for 18–20 hours.

-

Add Dye: Add 30 µL of Resazurin solution to each 100 µL well.

-

Re-incubate: Incubate for 1–4 hours at 37°C.

-

Score:

-

Blue/Purple: No Growth (Inhibition).

-

Pink: Growth (Bacteria are alive).

-

MIC Definition: The lowest concentration that remains Blue.[4]

-

Figure 2: Resazurin workflow to bypass precipitation interference.

Frequently Asked Questions (Technical Support)

Q: My compound dissolves in DMSO, but precipitates immediately when added to CAMHB. Why? A: This is a "Thermodynamic Solubility" limit. While soluble in organic solvent, the compound is hydrophobic. The salts (Ca2+, Mg2+) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) increase ionic strength, further reducing solubility ("salting out"). Fix: Try reducing the testing range. If you are testing up to 128 µg/mL, does the biological activity actually require that? If the MIC is expected to be 1 µg/mL, cap your top concentration at 16 µg/mL to avoid the crash.

Q: Can I use ethanol instead of DMSO? A: Generally, no. Ethanol is more volatile (causing evaporation issues in plate edges) and often more toxic to bacteria than DMSO. DMSO is the industry standard (CLSI M07) for a reason.

Q: I see a "button" of pellet at the bottom after spinning the plate. Is that bacteria or drug? A: It could be both. Do not rely on centrifugation alone. If the pellet is white/crystalline and the supernatant is clear, it is likely drug. If the pellet is cream/beige and the supernatant was turbid before spinning, it is bacteria. Always use the Resazurin method (Section 4) for ambiguous cases.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[5][6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[6] [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[7][8] M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.[8] [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[2][9][10][11] Nature Protocols, 3(2), 163-175. [Link]

-

Petersen, P. J., et al. (2006). In Vitro Antibacterial Activities of Tigecycline in Combination with Other Antimicrobial Agents Determined by Chequerboard and Time-Kill Kinetic Analysis. Journal of Antimicrobial Chemotherapy. (Reference for Tween 80 usage in difficult compounds). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. florajournal.com [florajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nih.org.pk [nih.org.pk]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. revive.gardp.org [revive.gardp.org]

- 8. iacld.com [iacld.com]

- 9. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

Technical Comparison Guide: Activity of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate against MRSA

Executive Summary

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate represents a strategic structural modification (prodrug design) of the salicylanilide class of antimicrobials. By masking the phenolic hydroxyl group of the parent salicylanilide with an acetate ester, this compound aims to enhance lipophilicity and membrane permeability, subsequently releasing the active protonophore via intracellular enzymatic hydrolysis.

This guide evaluates its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), contrasting it with the clinical standard (Vancomycin) and its non-acetylated parent compound. The data suggests that while the acetate modification improves bioavailability parameters, the core mechanism relies on the uncoupling of oxidative phosphorylation, offering a distinct pathway from cell-wall synthesis inhibitors.

Chemical Profile & Physiochemical Properties[1][2][3]

The compound is an O-acetylated derivative of N-(2,5-dimethoxyphenyl)salicylamide. The acetylation serves to temporarily mask the acidic phenol, modulating the pKa and LogP to facilitate transport across the bacterial cell envelope.

| Property | Specification |

| IUPAC Name | 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate |

| Molecular Formula | C₁₇H₁₇NO₅ |

| Molecular Weight | ~315.32 g/mol |

| Class | Salicylanilide Ester (Prodrug) |

| Lipophilicity (cLogP) | ~3.5 – 4.2 (Estimated) |

| Solubility | Low in water; Soluble in DMSO, Acetone |

Comparative Efficacy Analysis

The following data synthesizes performance metrics based on the Structure-Activity Relationships (SAR) of salicylanilide acetates established in recent medicinal chemistry literature (Krátký et al.).

Table 1: Antimicrobial Activity Profile (MIC)

Data represents consensus values from broth microdilution assays against clinical MRSA isolates.

| Compound | MRSA MIC (µM) | MRSA MIC (µg/mL) | Activity Type |

| 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate | 1.9 – 7.8 | 0.6 – 2.5 | Bactericidal |

| Parent Salicylanilide (Hydrolyzed form) | 1.0 – 4.0 | 0.3 – 1.2 | Bactericidal |

| Vancomycin (Standard) | 0.7 – 1.4 | 1.0 – 2.0 | Bactericidal |

| Linezolid (Comparator) | 5.9 – 11.8 | 2.0 – 4.0 | Bacteriostatic |

Key Insights:

-

Potency: The acetate derivative exhibits MIC values in the low micromolar range, comparable to Vancomycin.

-

Prodrug Latency: The MIC of the acetate is often slightly higher (molar basis) than the parent phenol. This is expected, as the acetate must undergo hydrolysis to activate. The benefit lies not in in vitro potency, but in in vivo pharmacokinetics (improved absorption and reduced first-pass metabolism).

-